molecular formula C12H18N2O B11804022 2-Ethoxy-3-(piperidin-2-yl)pyridine

2-Ethoxy-3-(piperidin-2-yl)pyridine

Cat. No.: B11804022
M. Wt: 206.28 g/mol
InChI Key: PSKVIWVRHQYDEN-UHFFFAOYSA-N
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Description

2-Ethoxy-3-(piperidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with an ethoxy group at the second position and a piperidinyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-3-(piperidin-2-yl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts, as well as optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3-(piperidin-2-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like hydrogen in the presence of catalysts.

    Substitution: The ethoxy and piperidinyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Halogenating agents or nucleophiles in the presence of suitable catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated derivatives .

Scientific Research Applications

2-Ethoxy-3-(piperidin-2-yl)pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Ethoxy-3-(piperidin-2-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The piperidinyl group can enhance binding affinity to certain biological targets, while the ethoxy group may influence the compound’s pharmacokinetic properties. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(1-piperidinyl)pyridine: Similar structure with an amino group instead of an ethoxy group.

    2-(Piperidin-1-yl)quinoline: Contains a quinoline ring instead of a pyridine ring.

    2-(Pyridin-2-yl)acetate derivatives: Similar pyridine core with different substituents .

Uniqueness

2-Ethoxy-3-(piperidin-2-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the ethoxy and piperidinyl groups provides a balance of hydrophilicity and lipophilicity, making it a versatile scaffold for drug design and other applications .

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2-ethoxy-3-piperidin-2-ylpyridine

InChI

InChI=1S/C12H18N2O/c1-2-15-12-10(6-5-9-14-12)11-7-3-4-8-13-11/h5-6,9,11,13H,2-4,7-8H2,1H3

InChI Key

PSKVIWVRHQYDEN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC=N1)C2CCCCN2

Origin of Product

United States

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